molecular formula C8H10F4N2O B1483159 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol CAS No. 2098095-32-8

2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B1483159
CAS No.: 2098095-32-8
M. Wt: 226.17 g/mol
InChI Key: CCHZAVPOAWTQOU-UHFFFAOYSA-N
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Description

2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol is a chemical compound characterized by the presence of a pyrazole ring substituted with a fluoroethyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates. The final product is typically purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield various alcohols or amines .

Scientific Research Applications

2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The fluoroethyl and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol is unique due to the presence of both fluoroethyl and trifluoromethyl groups on a pyrazole ring. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F4N2O/c9-2-3-14-5-6(1-4-15)7(13-14)8(10,11)12/h5,15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHZAVPOAWTQOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCF)C(F)(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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